REACTION_SMILES
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[C:1]([n:2]1[cH:3][cH:4][n:5][cH:6]1)([n:7]1[cH:8][cH:9][n:10][cH:11]1)=[O:12].[CH2:13]([CH3:14])[O:15][CH2:16][C:17](=[O:18])[OH:19].[CH2:20]([CH3:21])[NH:22][CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:30][CH2:31][Cl:32]>>[CH2:13]([CH3:14])[O:15][CH2:16][C:17](=[O:19])[N:22]([CH2:20][CH3:21])[CH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOCC(=O)N(CC)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |